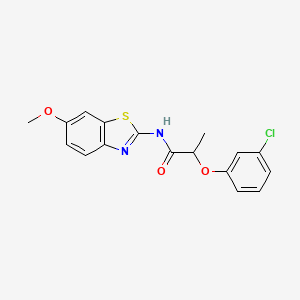![molecular formula C19H30N2O B6025363 [1'-(2-phenylethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6025363.png)
[1'-(2-phenylethyl)-1,3'-bipiperidin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1'-(2-phenylethyl)-1,3'-bipiperidin-4-yl]methanol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as PEM, and it belongs to the class of compounds known as opioids. Opioids are a group of drugs that are commonly used for pain relief and are known to interact with the opioid receptors in the brain.
Applications De Recherche Scientifique
PEM has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant areas of research has been in the field of pain management. Studies have shown that PEM has potent analgesic properties and can be used to manage pain in both acute and chronic settings. Additionally, PEM has also been studied for its potential use in the treatment of addiction and withdrawal symptoms.
Mécanisme D'action
PEM interacts with the opioid receptors in the brain, which are responsible for the regulation of pain, reward, and addiction. Specifically, PEM acts as a mu-opioid receptor agonist, which means that it binds to and activates these receptors. This activation leads to the release of endogenous opioids, such as endorphins, which are responsible for the analgesic effects of PEM.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PEM are similar to those of other opioids. PEM is known to produce a range of effects, including pain relief, sedation, euphoria, and respiratory depression. Additionally, PEM has been shown to have an effect on the immune system, with studies suggesting that it may have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
PEM has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, PEM has a well-documented mechanism of action, making it a useful tool for studying the opioid receptors in the brain. However, there are also limitations to the use of PEM in lab experiments. For example, its potency and potential for addiction make it difficult to work with and require strict safety protocols.
Orientations Futures
There are several potential future directions for research on PEM. One area of interest is the development of novel opioid compounds that have fewer side effects and a lower potential for addiction. Additionally, there is a need for further research on the immune-modulating effects of PEM and its potential use in the treatment of inflammatory conditions. Finally, there is a need for more research on the long-term effects of PEM use and its potential for addiction and dependence.
Conclusion:
In conclusion, [1'-(2-phenylethyl)-1,3'-bipiperidin-4-yl]methanol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. Its synthesis method has been well-documented, and it has been studied extensively for its potential use in pain management and addiction treatment. PEM interacts with the opioid receptors in the brain and produces a range of biochemical and physiological effects. While there are advantages to using PEM in lab experiments, there are also limitations to its use. Finally, there are several potential future directions for research on PEM, including the development of novel opioid compounds and further research on its immune-modulating effects.
Méthodes De Synthèse
The synthesis of PEM involves the reaction of piperidine with benzyl bromide to form N-benzylpiperidine, which is then reacted with formaldehyde and hydrogen gas in the presence of a palladium catalyst to form [1'-(2-phenylethyl)-1,3'-bipiperidin-4-yl]methanol. This method of synthesis has been well-documented in the scientific literature and has been used to produce PEM in large quantities.
Propriétés
IUPAC Name |
[1-[1-(2-phenylethyl)piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c22-16-18-9-13-21(14-10-18)19-7-4-11-20(15-19)12-8-17-5-2-1-3-6-17/h1-3,5-6,18-19,22H,4,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDNDUNUEAPIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)N3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]propanamide](/img/structure/B6025284.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-fluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6025292.png)
![1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6025298.png)

![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6025339.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6025341.png)

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B6025351.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine](/img/structure/B6025366.png)
![methyl N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valinate](/img/structure/B6025375.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-methyl-1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6025380.png)

![7-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6025393.png)
![ethyl 3-{[(4-biphenylylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6025401.png)